molecular formula C26H19NO8 B2699785 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate CAS No. 610753-49-6

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Cat. No.: B2699785
CAS No.: 610753-49-6
M. Wt: 473.437
InChI Key: CUFZYZRIHCCTGT-UHFFFAOYSA-N
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Description

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a complex organic compound that features a unique combination of structural motifs, including a chromenone core, a benzo[d][1,3]dioxole ring, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Chromenone Core: This can be achieved through the condensation of an appropriate phenol derivative with an ethyl acetoacetate under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of a catechol derivative with formaldehyde to form the benzo[d][1,3]dioxole ring.

    Esterification: The final step involves the esterification of the chromenone derivative with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one: Lacks the nitrobenzoate ester and ethyl group.

    6-ethyl-4-oxo-4H-chromen-7-yl benzoate: Lacks the benzo[d][1,3]dioxole ring and nitro group.

Uniqueness

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is unique due to the combination of its structural motifs, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

610753-49-6

Molecular Formula

C26H19NO8

Molecular Weight

473.437

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 4-nitrobenzoate

InChI

InChI=1S/C26H19NO8/c1-2-15-11-19-23(13-22(15)35-26(29)16-3-6-18(7-4-16)27(30)31)34-14-20(25(19)28)17-5-8-21-24(12-17)33-10-9-32-21/h3-8,11-14H,2,9-10H2,1H3

InChI Key

CUFZYZRIHCCTGT-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC=C(C2=O)C4=CC5=C(C=C4)OCCO5

solubility

not available

Origin of Product

United States

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